molecular formula C10H12N4 B1414890 2-[(Methylamino)methyl]quinazolin-4-amine CAS No. 1049606-68-9

2-[(Methylamino)methyl]quinazolin-4-amine

Cat. No.: B1414890
CAS No.: 1049606-68-9
M. Wt: 188.23 g/mol
InChI Key: XPBUWURAZBHZDZ-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]quinazolin-4-amine (CAS 1049606-68-9) is a synthetic quinazoline derivative offered as a building block for research and development in medicinal chemistry. Quinazoline-based scaffolds are recognized as privileged structures in drug discovery due to their wide spectrum of reported pharmacological activities . This compound features a quinazolin-4-amine core, a structure known to be of significant interest in therapeutic medicine . The specific substitution pattern of this molecule, combining the 4-amine group with a (methylamino)methyl side chain at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to explore structure-activity relationships, particularly by further functionalizing the methylamino side chain. Such modifications are a common strategy in heterocyclic engineering to develop novel bioactive compounds . Quinazoline derivatives have been extensively investigated for their potential as anticancer , antimicrobial , anti-inflammatory , and antidiabetic agents . This reagent provides a valuable starting point for hit-to-lead optimization campaigns in these and other therapeutic areas. Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(methylaminomethyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-12-6-9-13-8-5-3-2-4-7(8)10(11)14-9/h2-5,12H,6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBUWURAZBHZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272290
Record name 4-Amino-N-methyl-2-quinazolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049606-68-9
Record name 4-Amino-N-methyl-2-quinazolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049606-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-methyl-2-quinazolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(Methylamino)methyl]quinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 1049606-68-9

The biological activity of 2-[(methylamino)methyl]quinazolin-4-amine is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors, potentially altering their conformation or binding affinity. The compound's mechanism may involve:

  • Inhibition of Kinases : As a quinazoline derivative, it may act as a kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and suppression of anti-apoptotic factors.

Anticancer Activity

Research has extensively evaluated the anticancer properties of 2-[(methylamino)methyl]quinazolin-4-amine.

Case Study: Anticancer Efficacy

A study focused on the effects of this compound on A431 vulvar epidermal carcinoma cells demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The mechanism was linked to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Comparative Analysis with Other Quinazolines

The biological activity of 2-[(methylamino)methyl]quinazolin-4-amine can be compared with other quinazoline derivatives:

CompoundKey DifferencesBiological Activity
GefitinibEGFR inhibitor; lacks methylamino groupStrong anticancer properties
Other Quinazolin DerivativesVarying side chains affecting activityModerate to high anticancer effects

Antimicrobial Activity

Preliminary studies have indicated that 2-[(methylamino)methyl]quinazolin-4-amine exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Mechanistic Insights

The antimicrobial mechanism may involve:

  • Disruption of Bacterial Cell Wall Synthesis : Similar to other quinazolines, it may interfere with bacterial cell wall synthesis.
  • Inhibition of Nucleic Acid Synthesis : The compound could inhibit enzymes involved in nucleic acid synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Selected Quinazolin-4-amines
Compound Name Substituents at 2-Position Key Features Reference
2-[(Methylamino)methyl]quinazolin-4-amine (Methylamino)methyl Basic side chain; potential kinase interaction via H-bonding
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine Bromo, thiophen-2-ylmethyl Electron-withdrawing Br enhances electrophilicity; thiophene boosts π-stacking
2-Morpholinyl-N-phenylquinazolin-4-amine Morpholinyl Bulky substituent improves selectivity; morpholine enhances solubility
AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine) Chloro, complex ether/piperazine Dual c-Src/Abl inhibition; high oral bioavailability
N-(4-Methoxybenzyl)quinazolin-4-amine 4-Methoxybenzyl Methoxy group increases lipophilicity; moderate kinase activity

Key Observations :

  • The methylamino-methyl group in the target compound offers a compact, basic side chain, contrasting with bulky groups (e.g., morpholinyl or piperazine ) that improve selectivity but may reduce cell permeability.

Key Observations :

  • The target compound’s synthesis likely involves SNAr or nucleophilic substitution, similar to and , but optimized for the methylamino-methyl group.
  • Microwave-assisted reactions (e.g., ) improve efficiency for complex substitutions.

Physicochemical Properties

Table 3: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
2-[(Methylamino)methyl]quinazolin-4-amine Not reported ~191.2 Moderate (polar solvents)
N-(4-Methoxybenzyl)quinazolin-4-amine Not reported 265.3 High (DMSO, ethanol)
4-Methyl-N-(thiophen-2-ylmethyl)quinazolin-2-amine 131–132 255.3 Low (aqueous)
AZD0530 Not reported 534.0 High (oral bioavailability)

Key Observations :

  • Bulky substituents (e.g., in AZD0530 ) improve solubility and pharmacokinetics.
  • The methylamino group’s basicity may enhance aqueous solubility compared to nonpolar analogs .

Key Observations :

  • AZD0530’s high selectivity stems from its dual ether/piperazine substituents, which optimize binding pocket interactions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[(Methylamino)methyl]quinazolin-4-amine, and what critical parameters influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a derivative synthesis involves reacting 4-chloroquinazoline with methylaminomethylamine in a polar aprotic solvent (e.g., DMF) using a base like Hunig’s base (N,N-diisopropylethylamine). Key parameters include:

  • Reaction time : 2–6 hours at room temperature or under microwave irradiation (150°C, 1 hour for Suzuki couplings) .
  • Purification : Column chromatography with gradient elution (e.g., 5–75% ethyl acetate in hexanes) to isolate the product, achieving >95% purity via HPLC .
  • Yield optimization : Excess amine (1.2–1.5 equivalents) and inert atmosphere (N₂) improve yields to >90% .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 2-[(Methylamino)methyl]quinazolin-4-amine derivatives?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns. For example, methylamino protons appear as singlets at δ 2.5–3.0 ppm, while aromatic protons show coupling in δ 7.0–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., m/z 362.0957 [M+H]+^+ for a derivative with benzodioxole substitution) .
  • HPLC : Retention times (e.g., 0.61–4.53 minutes under varying gradients) and UV/Vis profiles ensure purity .

Q. How are in vitro anti-inflammatory activities of quinazolin-4-amine derivatives evaluated?

  • Methodology :

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits .
  • Cytokine suppression : Test IL-6/TNF-α reduction in LPS-stimulated macrophages via qPCR or ELISA .

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of 2-[(Methylamino)methyl]quinazolin-4-amine derivatives with enhanced kinase inhibition?

  • Methodology :

  • Pharmacophore mapping : Identify critical substituents (e.g., electron-withdrawing groups at C6) using comparative molecular field analysis (CoMFA) .
  • Validation : Cross-validate models with experimental IC₅₀ data (e.g., c-Src kinase inhibition IC₅₀ = 2–50 nM for optimized derivatives) .
  • Case study : A 3D-QSAR model for morpholine-substituted derivatives showed steric bulk at the C2 position correlates with improved Abl kinase selectivity .

Q. What strategies improve selectivity of 2-[(Methylamino)methyl]quinazolin-4-amine derivatives for tyrosine kinases like c-Src over off-target kinases?

  • Methodology :

  • Structural modifications : Introduce bulky substituents (e.g., tetrahydro-2H-pyran-4-yloxy) to exploit hydrophobic pockets in c-Src’s ATP-binding site .
  • Kinase profiling : Screen against panels of 50–100 kinases (e.g., Reaction Biology’s KinomeScan) to identify selectivity cliffs .
  • In silico docking : Use AutoDock Vina to predict binding poses and hydrogen-bond interactions (e.g., with Thr338 in c-Src) .

Q. How can contradictory SAR data between in vitro and in vivo studies be resolved for quinazolin-4-amine derivatives?

  • Methodology :

  • Metabolic stability assays : Use liver microsomes to identify rapid oxidation of methylamino groups, which may reduce in vivo efficacy .
  • Physicochemical optimization : Increase logP (e.g., from 1.09 to 2.5) via halogenation to enhance membrane permeability .
  • Case study : A derivative with improved logD (1.08 at pH 7.4) showed 3x higher tumor inhibition in xenografts than its less lipophilic analog .

Q. What methodologies are used to assess the pharmacokinetic and toxicity profiles of 2-[(Methylamino)methyl]quinazolin-4-amine analogs?

  • Methodology :

  • ADME studies :
  • Plasma protein binding : Equilibrium dialysis (e.g., >95% binding for morpholine derivatives) .
  • Half-life (t₁/₂) : 40 hours in humans for AZD0530, measured via LC-MS/MS .
  • Toxicology :
  • hERG assay : Patch-clamp testing to rule out cardiac toxicity (IC₅₀ > 10 μM) .
  • Ames test : No mutagenicity observed for derivatives with electron-deficient aryl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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